molecular formula C18H38O B14054422 2-Methylheptadecan-2-ol CAS No. 35177-29-8

2-Methylheptadecan-2-ol

Cat. No.: B14054422
CAS No.: 35177-29-8
M. Wt: 270.5 g/mol
InChI Key: FMPFPPIRHUYHKY-UHFFFAOYSA-N
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Description

2-Methylheptadecan-2-ol is an organic compound with the molecular formula C18H38O It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a methyl-substituted heptadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylheptadecan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-Methylheptadecan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 2-Methylheptadecan-2-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methylheptadecan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Methylheptadecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of 2-Methylheptadecan-2-one yields this compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-Methylheptadecyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine (C5H5N).

Major Products Formed

    Oxidation: 2-Methylheptadecan-2-one.

    Reduction: this compound.

    Substitution: 2-Methylheptadecyl chloride.

Scientific Research Applications

2-Methylheptadecan-2-ol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-Methylheptadecan-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological membranes. Its hydroxyl group can also undergo chemical modifications, leading to the formation of active metabolites that exert various biological effects.

Comparison with Similar Compounds

2-Methylheptadecan-2-ol can be compared with other similar compounds, such as:

    2-Methylheptadecan-2-one: The ketone analog of this compound, which can be interconverted through oxidation and reduction reactions.

    2-Methylheptadecane: The hydrocarbon analog, lacking the hydroxyl group, which affects its chemical reactivity and physical properties.

    Heptadecan-2-ol: A similar alcohol with a different substitution pattern, leading to variations in its chemical and biological properties.

Properties

CAS No.

35177-29-8

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

IUPAC Name

2-methylheptadecan-2-ol

InChI

InChI=1S/C18H38O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h19H,4-17H2,1-3H3

InChI Key

FMPFPPIRHUYHKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)(C)O

Origin of Product

United States

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